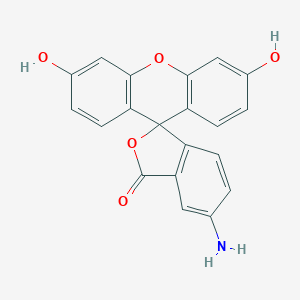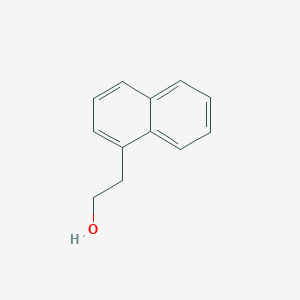
1-Naphthaleneethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Naphthaleneethanol and related compounds involves various strategies, including the reaction of naphthalene derivatives with alcohols under specific conditions. One approach involves the use of donor-acceptor P–B compounds, where a highly congested molecule with a P–B dative bond is synthesized, indicating a potential pathway for the synthesis of complex naphthalene derivatives (Li et al., 2013).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives, including 1-Naphthaleneethanol, often exhibits significant strain and pi-pi interaction due to its complex aromatic system. This is exemplified by the synthesis of a cyclophane containing two 1,8-naphthalene units, which showed unusual strain and pi-pi interactions, indicative of the structural peculiarities that can arise in naphthalene-based compounds (Iyoda et al., 2000).
Chemical Reactions and Properties
Naphthalene and its derivatives, including 1-Naphthaleneethanol, participate in various chemical reactions. These reactions are significant for the synthesis of complex organic molecules and for understanding the chemical behavior of naphthalene compounds. For example, the OH radical-initiated reactions of naphthalene and its derivatives lead to a variety of products, indicating the reactivity of the naphthalene ring under atmospheric conditions (Wang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Thermophysical Property Data
- Specific Scientific Field: Thermophysical Property Data
- Summary of the Application: 1-Naphthaleneethanol is used in the field of thermophysical property data. The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic property data for pure compounds like 1-Naphthaleneethanol .
- Methods of Application or Experimental Procedures: The data for 1-Naphthaleneethanol were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The data includes properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at constant pressure, enthalpy, entropy, viscosity, thermal conductivity, and enthalpy of formation .
Multifunctional Material Systems
- Specific Scientific Field: Multifunctional Material Systems
- Summary of the Application: 1-Naphthols, which include 1-Naphthaleneethanol, are studied for their potential use in developing efficient multifunctional material systems (MFMS). These systems use various composite materials due to their useful properties and good stability .
- Methods of Application or Experimental Procedures: The study involved systematic examination of 1-naphthols, focusing on how the type and position of a substituent influence the reactivity and properties .
- Results or Outcomes: The study found that some molecules could exhibit intramolecular O–H–O interactions. It was also found that for stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring. The change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .
Capillary Electrophoresis
- Specific Scientific Field: Capillary Electrophoresis
- Summary of the Application: 1-Naphthaleneethanol is used in capillary electrophoresis, a technique used for separation and analysis of different compounds .
- Methods of Application or Experimental Procedures: A modified field amplification sample injection method was proposed and evaluated by using positively mono charged cyclodextrin (CD) as carrier and 1-adamantanecarboxylate as displacer for on-capillary preconcentration of neutral compounds .
- Results or Outcomes: This method improved the concentration limit of detection in micellar .
Market Opportunities
- Specific Scientific Field: Market Research
- Summary of the Application: Market research studies have identified potential growth opportunities for 1-Naphthaleneethanol .
- Methods of Application or Experimental Procedures: These studies typically involve analyzing market trends, consumer behavior, and competitive landscape .
- Results or Outcomes: The research suggests that there are unmet needs or untapped potential in the market for 1-Naphthaleneethanol .
Mass Spectrometry
- Specific Scientific Field: Mass Spectrometry
- Summary of the Application: 1-Naphthaleneethanol is used in mass spectrometry, a technique used for identifying different compounds based on their mass-to-charge ratio .
- Methods of Application or Experimental Procedures: The data for 1-Naphthaleneethanol were generated through electron ionization .
- Results or Outcomes: The spectrum obtained from this method can be used to identify the compound .
Anti-Corrosion Materials and Nonlinear Optical (NLO) Devices
- Specific Scientific Field: Material Science
- Summary of the Application: 1-Naphthaleneethanol is studied for its potential use as anti-corrosion materials and in nonlinear optical (NLO) devices .
- Methods of Application or Experimental Procedures: The study involved systematic examination of 1-naphthols, focusing on how the type and position of a substituent influence the reactivity and properties .
- Results or Outcomes: The study found that the change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects . This study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
Safety And Hazards
In case of skin contact with 1-Naphthaleneethanol, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if needed . If swallowed, never give anything by mouth to an unconscious person . It is always recommended to use personal protective equipment when handling this chemical .
Eigenschaften
IUPAC Name |
2-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWNCMHRJCOWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228020 | |
| Record name | Naphthalen-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthaleneethanol | |
CAS RN |
773-99-9 | |
| Record name | 1-Naphthaleneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalen-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthaleneethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalen-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalen-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)
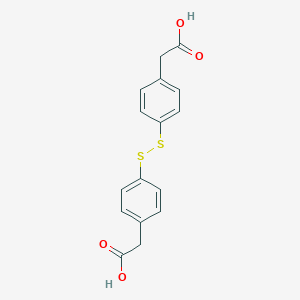
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)
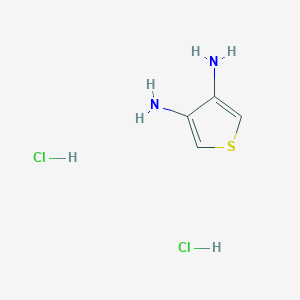
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol](/img/structure/B15240.png)
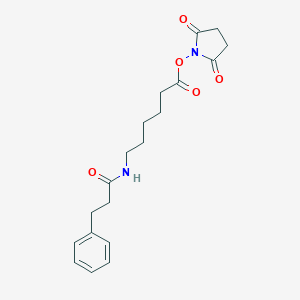
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)
![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)
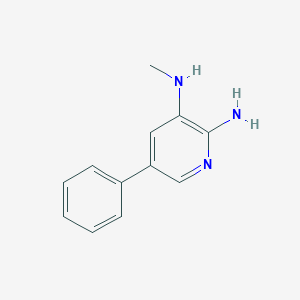
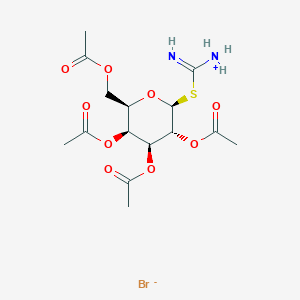
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)
